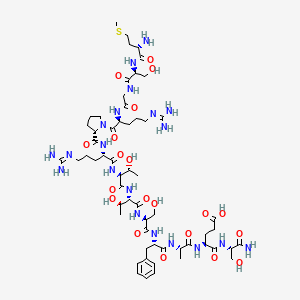

H-Met-Ser-Gly-Arg-Pro-Arg-Thr-Thr-Ser-Phe-Ala-Glu-Ser-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fragment 1-13 of human and mouse GSK-3β sequence. Potentially useful as a competitive inhibitor of GSK-3β (Ser9) phosphorylation. Control peptide TCS 184 available .

Scientific Research Applications

Primary Structure of Histocompatibility Antigens

- Study: Maloy, W., Nathenson, S., & Coligan, J. (1981) examined the NH2-terminal 98 amino acid residues of the murine histocompatibility antigen H-2Db. This study provides insights into the primary structure of histocompatibility antigens, which are crucial for immune response and organ transplantation (Maloy et al., 1981).

Structure of Murine Major Histocompatibility Complex Alloantigens

- Study: Uehara, H., Ewenstein, B., Martinko, J., Nathenson, S., Coligan, J., & Kindt, T. (1980) determined the amino-terminal 173 residues of the murine histocompatibility antigen H-2Kb using radiochemical methodology. This research contributes to understanding the structure of major histocompatibility complex alloantigens (Uehara et al., 1980).

Amino Acid Sequence of Pheromone-Biosynthesis-Activating Neuropeptide (PBAN)

- Study: Kitamura, A., Nagasawa, H., Kataoka, H., Inoue, T., Matsumoto, S., Ando, T., & Suzuki, A. (1989) isolated and determined the complete amino acid sequence of PBAN-I from the silkworm, Bombyx mori. PBAN peptides are crucial for understanding insect pheromone biosynthesis (Kitamura et al., 1989).

Amino Acid Sequence of Human Chorionic Gonadotropin

- Study: Morgan, F. J., Birken, S., & Canfield, R. (1975) determined the amino acid sequences of both the alpha and beta subunits of human chorionic gonadotropin. This peptide plays a vital role in pregnancy and reproductive health (Morgan et al., 1975).

Myoinhibiting Peptides from the Desert Locust

- Study: Veelaert, D., Devreese, B., Schoofs, L., Beeumen, J., Broeck, J., Tobe, S., & Loof, A. (1996) isolated and characterized eight myoinhibiting peptides from the desert locust, Schistocerca gregaria. These peptides are significant for understanding insect physiology and potentially developing pest control strategies (Veelaert et al., 1996).

Amino Acid Sequence of Plasma Prealbumin

- Study: Kanda, Y., Goodman, D., Canfield, R., & Morgan, F. J. (1974) determined the complete amino acid sequence of plasma prealbumin, which plays a role in vitamin A transport and thyroid hormone binding (Kanda et al., 1974).

properties

Molecular Formula |

C58H96N20O20S |

|---|---|

Molecular Weight |

1425.58 |

IUPAC Name |

(4S)-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C58H96N20O20S/c1-28(46(88)70-34(16-17-42(85)86)49(91)73-37(25-79)45(60)87)68-51(93)36(23-31-11-6-5-7-12-31)72-52(94)39(27-81)75-54(96)43(29(2)82)77-55(97)44(30(3)83)76-50(92)33(13-8-19-65-57(61)62)71-53(95)40-15-10-21-78(40)56(98)35(14-9-20-66-58(63)64)69-41(84)24-67-48(90)38(26-80)74-47(89)32(59)18-22-99-4/h5-7,11-12,28-30,32-40,43-44,79-83H,8-10,13-27,59H2,1-4H3,(H2,60,87)(H,67,90)(H,68,93)(H,69,84)(H,70,88)(H,71,95)(H,72,94)(H,73,91)(H,74,89)(H,75,96)(H,76,92)(H,77,97)(H,85,86)(H4,61,62,65)(H4,63,64,66)/t28-,29+,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,43-,44-/m0/s1 |

SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.